molecular formula C11H9NO4S B11725997 5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11725997
M. Wt: 251.26 g/mol
InChI Key: YWULELJUDXQYSW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR data for analogous thiazolidine-2,4-diones reveal characteristic signals:

  • Aromatic protons : Multiplet at δ 7.49–7.62 ppm (integration: 5H).
  • Benzylidene proton : Singlet at δ 7.66 ppm (1H, CH= ).
  • NH proton : Broad signal at δ 13.87 ppm (1H).

For the target compound, the methoxy group (-OCH₃) is expected near δ 3.8–4.0 ppm, while the hydroxyl proton may appear as a broad singlet at δ 9–10 ppm.

Infrared (IR) Absorption Profile

IR spectra of similar compounds show key stretches:

  • C=O (thiazolidinedione) : ~1701 cm⁻¹.
  • C=C (benzylidene) : ~1676 cm⁻¹.
  • C-S (thiazolidine) : ~1192 cm⁻¹.
  • O-H (phenolic) : Broad band ~3430 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak ([M]⁺ ) is expected at m/z 251.06. Fragmentation pathways likely involve:

  • Loss of CO (28 Da) from the thiazolidinedione ring.
  • Cleavage of the benzylidene group (~120 Da).

X-ray Crystallographic Studies

No X-ray crystallographic data for this specific compound has been reported. However, studies on analogous 5-arylidene thiazolidinediones reveal planar thiazolidine rings and dihedral angles of ~10–20° between the aromatic and heterocyclic planes.

Tautomeric and Conformational Isomerism

The compound exhibits two primary forms of isomerism:

  • Tautomerism : Equilibrium between the keto (2,4-dione) and enol (2-hydroxy-4-keto) forms, though the keto form predominates in solution.
  • E/Z Isomerism : The exocyclic double bond allows for E (trans) and Z (cis) configurations. Synthetic routes typically yield the E-isomer.

Properties

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H9NO4S/c1-16-7-4-2-3-6(9(7)13)5-8-10(14)12-11(15)17-8/h2-5,13H,1H3,(H,12,14,15)

InChI Key

YWULELJUDXQYSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)NC(=O)S2

Origin of Product

United States

Preparation Methods

Chloroacetic Acid and Thiourea Condensation

The classical method involves refluxing chloroacetic acid (12 ) with thiourea in aqueous medium. Thiourea’s sulfur atom initiates an S<sub>N</sub>2 attack on chloroacetic acid, forming an intermediate that undergoes cyclization to yield 2-imino-4-thiazolidinone (11 ). Subsequent hydrolysis with hydrochloric acid releases ammonia, producing TZD (3 ) (Scheme 1).

ClCH2COOH+NH2CSNH2TZD+NH3+HCl\text{ClCH}2\text{COOH} + \text{NH}2\text{CSNH}2 \rightarrow \text{TZD} + \text{NH}3 + \text{HCl}

This method requires prolonged heating (6–8 hours) at 100–110°C, yielding up to 94%. Microwave-assisted synthesis reduces reaction time to 20–30 minutes while maintaining high yields.

Ethyl Chloroacetate and Potassium Thiocyanate

An alternative route reacts ethyl chloroacetate (12 ) with potassium thiocyanate under acidic conditions. The reaction liberates hydrogen cyanide (HCN), necessitating careful handling. Acidification yields TZD, though this method is less favored due to safety concerns.

Optimization and Comparative Analysis

Reaction Conditions and Yields

The table below summarizes key parameters for selected methods:

Catalyst Solvent Temperature Time (h) Yield (%) Source
PiperidineEthanolReflux8–970
Tannic AcidEthanolReflux385*
DES (ChCl:NMU)Solvent-free80°C2.535.9*
Acetic AcidAcetic AcidReflux1265–75

*Reported for structurally analogous compounds.

Mechanistic Insights

The Knoevenagel condensation proceeds via:

  • Enolate Formation : Base-catalyzed deprotonation of TZD’s C5 methylene group.

  • Nucleophilic Attack : Enolate addition to the aldehyde’s electrophilic carbonyl carbon.

  • Dehydration : Elimination of water to form the conjugated double bond.

IR and NMR data confirm product formation:

  • IR : C=O stretches at 1730–1670 cm<sup>−1</sup>, C=C at 1566 cm<sup>−1</sup>.

  • <sup>1</sup>H NMR : Aromatic protons at δ 6.86–7.71 ppm, methoxy singlet at δ 3.77 ppm.

Challenges and Practical Considerations

By-Product Management

Side reactions, such as over-condensation or oxidation of the phenolic –OH group, may occur. Acidification with acetic acid during workup minimizes by-products .

Chemical Reactions Analysis

5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as piperidine and triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

Pioglitazone and other TDZs with alkoxy chains (e.g., 5-ethylpyridinyl) exhibit strong PPARγ agonism, linking their structure to antidiabetic effects .

Solubility and Physicochemical Properties :

  • The hydroxyl and methoxy groups in the target compound likely improve aqueous solubility compared to purely hydrophobic analogs (e.g., 5-(4-methoxybenzylidene)-TZD). However, L-173 showed pH-dependent solubility (highest at pH 1.2) due to ionizable groups, and its cyclodextrin complexes further enhanced bioavailability .

Anticancer Activity: The target compound’s 2-hydroxy-3-methoxy motif may mimic natural polyphenols, enabling ROS scavenging and apoptosis induction. In contrast, imidazo-thiadiazole hybrids (Compound 52) exhibit potent antifungal and anticancer activity via dual mechanisms, including tubulin inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis (yield: ~70–80%) is comparable to other TZDs, but derivatives requiring multi-step hybrid synthesis (e.g., Compound 52) have lower yields (40–60%) .

Pharmacological Profiles

Table 2: Comparative Pharmacological Data

Compound Antifungal Activity (MIC, μg/mL) Anticancer Activity (IC₅₀, μM) PPARγ Binding Affinity
Target Compound Not reported Not reported Moderate (predicted)
L-173 0.5–2.0 (C. albicans) 2.5 (MCF-7) Low
Compound 52 0.5 (C. albicans) 1.8 (HeLa) None
Pioglitazone None 10–20 (various cell lines) High (EC₅₀: 0.3 μM)

Key Findings :

  • The target compound’s 2-hydroxy-3-methoxy group may confer moderate PPARγ binding, though weaker than Pioglitazone’s alkoxy chain .
  • Chlorinated analogs (L-173, ChemBridge-5376968) show superior antifungal activity, likely due to enhanced membrane penetration .

Biological Activity

5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, a member of the thiazolidinedione family, has garnered attention for its diverse biological activities. This compound exhibits properties that may be harnessed for therapeutic applications, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO4S, with a molecular weight of approximately 265.29 g/mol. The compound features a thiazolidine core and a methoxy-substituted phenyl group that enhances its chemical reactivity and biological potential .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various pathogens. Notably, it has shown effectiveness against:

  • Staphylococcus aureus
  • Proteus vulgaris
  • Candida albicans

The mechanism of action likely involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Effects

The anticancer potential of this compound has been explored in several studies. It appears to interact with specific molecular targets involved in cancer progression. For instance:

  • Case Study : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines such as HeLa and K562 through both extrinsic and intrinsic signaling pathways. The IC50 values ranged from 8.5 µM to 15.1 µM depending on the cell line tested .

The compound's ability to modulate enzyme activity within metabolic pathways suggests it could serve as a scaffold for developing targeted cancer therapies.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory effects, making it a candidate for treating metabolic disorders characterized by chronic inflammation. The specific pathways through which these effects occur are still under investigation but may involve modulation of pro-inflammatory cytokines.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for therapeutic development. The compound's interaction with various enzymes and receptors can lead to altered enzyme activity and modulation of signaling pathways involved in disease processes.

Comparative Analysis with Similar Compounds

Several compounds exhibit structural similarities to this compound. The following table summarizes key features:

Compound NameStructureUnique Features
5-(3-Methoxybenzylidene)-1,3-thiazolidine-2,4-dioneC12H11NO4SContains a methoxy group on a different phenyl ring
5-(2-Methoxybenzylidene)-1,3-thiazolidine-2,4-dioneC11H9NO3SLacks the hydroxyl group present in the target compound
5-(3,5-Dimethoxyphenyl)methylidene)-1,3-thiazolidine-2,4-dioneC13H13NO5SFeatures additional methoxy substitution enhancing solubility

These analogs illustrate how variations in substitution patterns can influence biological activity and chemical reactivity.

Q & A

What are the optimized synthetic routes for 5-arylidene-1,3-thiazolidine-2,4-dione derivatives, and how do reaction conditions influence yield?

The synthesis of 5-arylidene-thiazolidine-2,4-diones typically involves condensation of aromatic aldehydes with 1,3-thiazolidine-2,4-dione under basic conditions. For example:

  • Method A : Refluxing a mixture of aldehyde, 1,3-thiazolidine-2,4-dione, and piperidine in ethanol (yields ~61–75%) .
  • Method B : Using DMF as a solvent with K₂CO₃ as a base for alkylation of the thiazolidine core (e.g., attaching coumarin derivatives) .
    Key variables affecting yield include solvent polarity (ethanol vs. DMF), reaction time (2–6 hours), and base strength. Piperidine acts as both catalyst and dehydrating agent, enhancing imine formation .

How can structural ambiguities in thiazolidine-2,4-dione derivatives be resolved using spectroscopic techniques?

  • NMR : Distinguishing Z/E isomers via coupling constants in ¹H NMR (e.g., olefinic protons at δ 7.2–8.1 ppm with J = 12–14 Hz for Z-configuration) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 371.08 for C₁₈H₁₄ClNOS₂) confirm molecular weight, while fragmentation patterns validate substituent connectivity .
  • IR : Absorption bands at 1680–1750 cm⁻¹ (C=O stretching) and 1250–1350 cm⁻¹ (C–O–C in methoxy groups) .

What computational strategies are used to predict the bioactivity of thiazolidine-2,4-dione derivatives?

  • Molecular Docking : Simulate interactions with targets like PPAR-γ (peroxisome proliferator-activated receptor) or COX-2 (cyclooxygenase-2) using AutoDock Vina or Schrödinger Suite .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with observed antimicrobial or anti-inflammatory activity .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess stability of the exocyclic double bond .

How do structural modifications (e.g., methoxy vs. halogen substituents) alter biological activity?

  • Antimicrobial Activity : 4-Chlorophenyl derivatives show enhanced Gram-positive bacterial inhibition (MIC 8–16 µg/mL) compared to methoxy analogs .
  • Anti-inflammatory Activity : 2-Hydroxy-3-methoxy substitution (as in the target compound) increases COX-2 selectivity due to hydrogen bonding with Arg120 .
  • Cytotoxicity : Bulkier substituents (e.g., phenothiazine) improve anticancer activity (IC₅₀ ~12 µM against MCF-7 cells) by intercalating DNA .

What are the best practices for handling and storing air/moisture-sensitive thiazolidine-2,4-dione derivatives?

  • Storage : Under inert gas (N₂/Ar) at −20°C in amber glass vials to prevent photodegradation .
  • Handling : Use gloveboxes for moisture-sensitive reactions (e.g., alkylation with propargyl bromide) .
  • Safety : Avoid contact with oxidizers (risk of exothermic decomposition) and use PPE (nitrile gloves, fume hood) .

How can crystallization conditions be optimized for X-ray diffraction studies of these compounds?

  • Solvent Selection : Slow evaporation from DMF/EtOH (1:3) produces single crystals suitable for XRD .
  • Temperature Gradients : Cooling from 50°C to 4°C at 2°C/hour enhances crystal lattice stability .
  • Additives : Trace acetic acid (1% v/v) improves crystal morphology by reducing stacking faults .

What contradictions exist in reported biological data for thiazolidine-2,4-diones, and how can they be addressed?

  • Anticancer vs. Cytotoxicity : Some derivatives show low IC₅₀ values in vitro but high hepatotoxicity in vivo. Use 3D cell cultures or zebrafish models to better predict in vivo outcomes .
  • Antimicrobial Specificity : Discrepancies in MIC values between studies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .

What in vitro assays are most suitable for evaluating the antidiabetic potential of these compounds?

  • PPAR-γ Transactivation : Luciferase reporter assays in HEK293 cells (EC₅₀ values <1 µM indicate high potency) .
  • Glucose Uptake : 2-NBDG assay in 3T3-L1 adipocytes .
  • α-Glucosidase Inhibition : Spectrophotometric monitoring of p-nitrophenyl-α-D-glucopyranoside hydrolysis .

How does the exocyclic double bond’s stereochemistry (Z vs. E) influence pharmacological properties?

  • Z-Isomers : Preferentially bind hydrophobic enzyme pockets (e.g., PPAR-γ ligand-binding domain) due to planar geometry .
  • E-Isomers : Exhibit reduced activity (e.g., 10-fold lower COX-2 inhibition) due to steric clashes with catalytic residues .
    Isomerization can be monitored via HPLC using chiral columns (e.g., Chiralpak IA) .

What strategies mitigate synthetic byproducts like thiazolidine ring-opened derivatives?

  • Low-Temperature Reactions : Maintain <40°C during alkylation to prevent ring scission .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers for hydroxyl groups during condensation .
  • Purification : Column chromatography with EtOAc/hexane (3:7) removes polar byproducts .

How can metabolic stability of these compounds be assessed in preclinical studies?

  • Microsomal Assays : Incubate with rat liver microsomes (RLM) and measure half-life (t₁/₂) via LC-MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Plasma Protein Binding : Equilibrium dialysis to calculate unbound fraction (fu) .

What are the key challenges in scaling up synthesis from milligram to gram quantities?

  • Solvent Volume : Reduce ethanol usage via microwave-assisted synthesis (20-minute reflux vs. 6 hours) .
  • Catalyst Recycling : Immobilize piperidine on silica gel for reuse in condensation reactions .
  • Purification : Switch from column chromatography to recrystallization (e.g., using acetonitrile) .

How do electron-withdrawing/donating groups on the arylidene moiety affect redox properties?

  • Cyclic Voltammetry : Methoxy groups (EDG) lower oxidation potential (Eₐ ~0.8 V vs. Ag/AgCl), enhancing radical scavenging activity .
  • Electron-Withdrawing Groups (e.g., NO₂) : Increase electrophilicity, improving Michael acceptor capacity in enzyme inhibition .

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